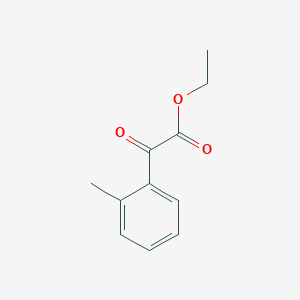

Ethyl 2-methylbenzoylformate

概要

説明

Ethyl 2-methylbenzoylformate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.22 g/mol . It is a colorless to pale yellow liquid known for its sweet, fruity odor. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.

準備方法

Ethyl 2-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorotoluene with ethyl chlorooxoacetate . The reaction typically requires a base such as sodium carbonate and is carried out in an organic solvent like N-methyl pyrrolidine. The reaction conditions include moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.

In industrial production, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. This method ensures consistent quality and efficiency in producing large quantities of the compound.

化学反応の分析

Glucuronidation (Substitution Reactions)

Glucuronidation is a key metabolic pathway for this compound, enabling its elimination via conjugation with glucuronic acid. Three methods have been validated for synthesizing glucuronide derivatives:

| Method | Reagents/Conditions | Products | Anomer Form |

|---|---|---|---|

| Koenigs-Knorr | Methyl-2,3,4-tri-O-acetyl-1α-bromo-1-deoxy-β-D-glucuronate | β-anomers of 3- and 17-glucuronides | β |

| Imidate Procedure | Methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronate | β-anomers (lower yield) | β |

| Triflate Method | 2,3,4-Tri-O-acetyl-α-D-glucopyranuronate + trimethylsilyl trifluoromethanesulfonate | α-anomers of 3- and 17-glucuronides | α |

Key Findings :

-

The triflate method exclusively produces α-anomers, while the Koenigs-Knorr method yields β-anomers .

-

Structural assignments were confirmed via 500 MHz NMR spectroscopy .

Enzymatic Interconversion

5α-Androstane-3α,17α-diol is reversibly synthesized from dihydrotestosterone (DHT) through enzymatic reduction:

| Reaction | Enzyme | Co-Factors/Reagents | Equilibrium |

|---|---|---|---|

| DHT → 5α-Androstane-3α,17α-diol | 3α-Hydroxysteroid dehydrogenase (3αHSD) | NADPH | Reversible |

Mechanistic Insight :

-

RL–HSD (RoDH-like 3αHSD) facilitates the reversible reduction, enabling dynamic regulation of DHT and its metabolites .

-

This reaction is critical in modulating androgen receptor (AR) and estrogen receptor beta (ERβ) activity .

Pharmaceutical Development

-

Glucuronide Derivatives : Used to study renal clearance mechanisms and develop steroid-based therapeutics .

-

ERβ Modulation : The compound’s glucuronides serve as reference standards in assays targeting ERβ-mediated pathways .

Stress Response Studies

-

In rodent models, 5α-Androstane-3α,17α-diol reduces stress-induced corticosterone (CORT) and ACTH secretion, mimicking DHT’s effects .

Comparative Reactivity

| Property | 5α-Androstane-3α,17α-diol | 3β-Diol Isomer |

|---|---|---|

| Androgen Receptor (AR) Affinity | Low | Negligible |

| ERβ Binding | Moderate (7% of estradiol) | Moderate |

| Metabolic Stability | Short half-life (CYP7B1-mediated degradation) | Similar degradation |

Functional Impact :

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : Ethyl 2-methylbenzoylformate serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions and other transformations that lead to complex organic molecules.

- Case Study : In a study focusing on asymmetric aldol reactions, this compound was used effectively to produce high yields of desired products when DMSO was employed as a solvent, demonstrating its utility in synthetic organic chemistry .

2. Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell membranes.

- Anticancer Research : Ongoing studies are investigating its potential role in cancer treatment by targeting specific cellular pathways to inhibit cancer cell proliferation.

3. Photoinitiators in Coatings

- UV-Curable Coatings and Inks : The compound is employed as a photoinitiator in UV-curable formulations, facilitating rapid curing processes essential for coatings and inks used in various industries such as automotive and electronics .

- Properties : Its ability to initiate polymerization upon UV exposure enhances the durability and performance of coatings .

作用機序

The mechanism of action of ethyl 2-methylbenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, the compound may disrupt the cell membrane integrity of bacteria, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inhibiting the proliferation of cancer cells .

類似化合物との比較

Ethyl 2-methylbenzoylformate can be compared with similar compounds such as methyl benzoylformate and ethyl benzoylformate. These compounds share similar structural features but differ in their specific functional groups and reactivity:

Methyl Benzoylformate: This compound has a methyl ester group instead of an ethyl ester group.

Ethyl Benzoylformate: Similar to this compound, this compound has an ethyl ester group but lacks the methyl substitution on the benzene ring. It is used in various organic synthesis reactions and industrial applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

Ethyl 2-methylbenzoylformate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is classified as an α-keto ester, characterized by the presence of both carbonyl and ester functional groups. This unique structure contributes to its reactivity and biological activity. The compound can undergo various transformations, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including antibacterial, antifungal, and anti-inflammatory properties. Below is a summary of key findings:

Antibacterial Activity

This compound exhibits significant antibacterial effects against various pathogens. Studies have shown that it possesses activity against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

These results indicate its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

The compound has also demonstrated antifungal properties against strains such as:

- Candida albicans

- Aspergillus flavus

- Trichophyton mentagrophytes

These findings suggest that this compound could be useful in treating fungal infections .

Anti-inflammatory Properties

Research indicates that this compound may play a role in reducing inflammation. Its derivatives have been linked to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen, highlighting its relevance in pain management and inflammatory conditions .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in pharmacology. The compound's electrophilic carbonyl group allows it to participate in nucleophilic reactions, leading to the formation of biologically active derivatives.

Enzyme Inhibition

One notable mechanism involves the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been identified as an inhibitor of oxyacetic acid enzymes, which are crucial for animal metabolism . This inhibition can lead to altered metabolic processes, potentially providing therapeutic benefits.

Chiral Synthesis

The ability to produce chiral compounds from this compound further enhances its utility in drug design. For example, reactions involving this compound can yield optically active alcohols that are important in synthesizing various pharmaceuticals .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis of Antibacterial Agents : A study synthesized a series of derivatives based on this compound, which were screened for antibacterial activity. The results indicated that certain modifications significantly enhanced potency against targeted bacteria .

- Development of Anti-inflammatory Drugs : Research has focused on utilizing this compound as a precursor for NSAIDs. The synthesis pathways explored demonstrate its effectiveness in producing compounds with anti-inflammatory properties .

Data Tables

| Activity Type | Pathogen/Target Organism | Observed Effect |

|---|---|---|

| Antibacterial | Escherichia coli | Significant growth inhibition |

| Staphylococcus aureus | Significant growth inhibition | |

| Pseudomonas aeruginosa | Moderate growth inhibition | |

| Klebsiella pneumoniae | Moderate growth inhibition | |

| Antifungal | Candida albicans | Significant growth inhibition |

| Aspergillus flavus | Moderate growth inhibition | |

| Trichophyton mentagrophytes | Significant growth inhibition |

特性

IUPAC Name |

ethyl 2-(2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAUJYBYAJXLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469582 | |

| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-67-5 | |

| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。